5-(Dimethoxymethyl)pyrimidin-4-amine
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Overview
Description
5-(Dimethoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another method includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Dimethoxymethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential neuroprotective, antioxidant, and anti-inflammatory properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These analogs are also heterocyclic compounds with potential medicinal applications.
Uniqueness
5-(Dimethoxymethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Biological Activity
5-(Dimethoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
- CAS Number : Not available in the provided sources.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with commercially available pyrimidine derivatives.
- Reagents : Common reagents include formaldehyde and dimethyl sulfate or other alkylating agents to introduce the dimethoxymethyl group.
- Reaction Conditions : The reactions are usually conducted under basic conditions, often using solvents like ethanol or methanol, and may require heating to facilitate the reaction.
Anticancer Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The compound's mechanism of action may involve inhibition of key enzymes involved in cell proliferation, similar to established anticancer agents like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Testing : Preliminary tests against a range of Gram-positive and Gram-negative bacteria showed promising results, with effective inhibition observed at specific concentrations. For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
- Receptor Modulation : It potentially modulates receptor activity involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have highlighted the biological significance of pyrimidine derivatives:
- Cytotoxicity Studies : A study evaluating a series of pyrimidine derivatives found that modifications at the 4-position significantly enhanced anticancer activity against multiple cell lines. The study reported half-maximal inhibitory concentrations (IC50) values indicating potent cytotoxic effects .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of pyrimidine compounds revealed that certain derivatives exhibited strong antibacterial effects against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Properties
CAS No. |
51290-89-2 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(dimethoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-9-4-10-6(5)8/h3-4,7H,1-2H3,(H2,8,9,10) |
InChI Key |
PARURSQSRZANMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=CN=C1N)OC |
Origin of Product |
United States |
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